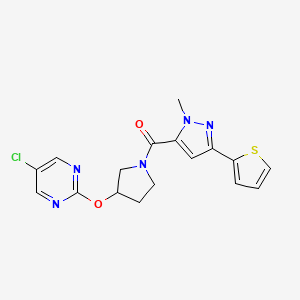
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
BenchChem offers high-quality (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
a. Kinase-Inhibitoren: Die Pyrazol- und Pyrimidin-Einheiten der Verbindung deuten auf eine potenzielle Kinase-Inhibitoraktivität hin. Kinasen spielen eine entscheidende Rolle in zellulären Signalwegen, und die Hemmung spezifischer Kinasen kann zu therapeutischen Vorteilen führen. Wissenschaftler untersuchen, ob diese Verbindung selektiv Kinasen hemmen kann, die an Krankheiten wie Krebs, Entzündungen und neurodegenerativen Erkrankungen beteiligt sind.
b. Entzündungshemmende Mittel: Aufgrund des Vorhandenseins der Thiophengruppe, die oft mit entzündungshemmenden Eigenschaften verbunden ist, untersuchen Forscher, ob diese Verbindung entzündungshemmende Signalwege modulieren kann. Sie könnte als entzündungshemmendes Mittel wirken, indem sie spezifische Enzyme oder Rezeptoren angreift, die an Entzündungen beteiligt sind.
c. Antikrebs-Potenzial: Die Kombination aus Pyrazol-, Pyrimidin- und Chloropyrimidin-Gruppen deutet auf eine potenzielle Antikrebsaktivität hin. Wissenschaftler bewerten ihre Auswirkungen auf Krebszelllinien, Tumorwachstum und Metastasierung. Die Verbindung könnte die Zellzyklusregulation, Apoptose oder Angiogenese-Pfade beeinträchtigen.
Fazit
Zusammenfassend lässt sich sagen, dass die Verbindung (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanon vielversprechend in verschiedenen Bereichen ist, von der Medikamentenentwicklung bis hin zur Materialwissenschaft. Ihre vielseitige Natur lädt zu weiteren Untersuchungen ein und unterstreicht ihr potenzielles Auswirkungen auf wissenschaftliche Fortschritte. Forscher erforschen weiterhin ihre Eigenschaften und Anwendungen, und wir erwarten gespannt neue Entdeckungen in diesem faszinierenden Forschungsgebiet . 🌟
Eigenschaften
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-22-14(7-13(21-22)15-3-2-6-26-15)16(24)23-5-4-12(10-23)25-17-19-8-11(18)9-20-17/h2-3,6-9,12H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNBIGYMWBFOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(C3)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


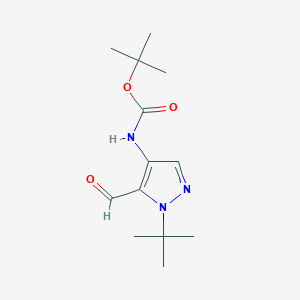

![4-(4-acetylphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2444041.png)
![2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-cyclopentylacetamide](/img/structure/B2444042.png)
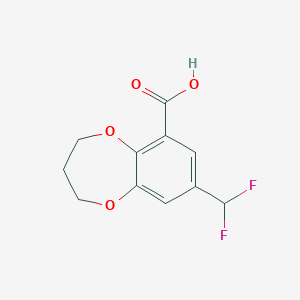
![5-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2444045.png)
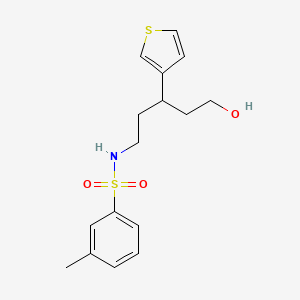
![6-(4-methoxyphenethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2444050.png)
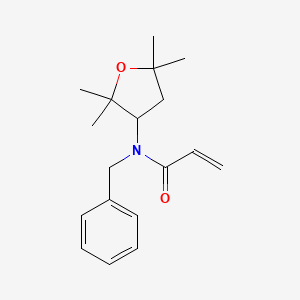
![3-Methylthieno[3,2-b]pyridin-6-ol](/img/structure/B2444052.png)
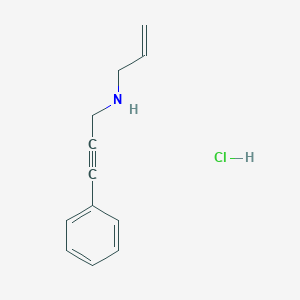
![N-[(4-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2444055.png)
